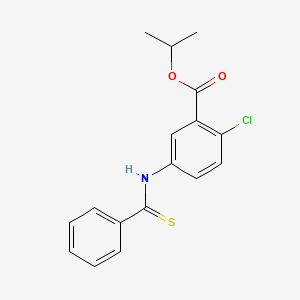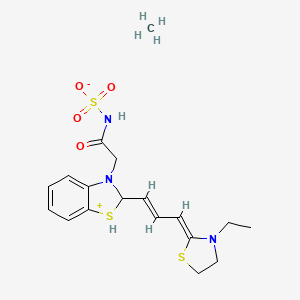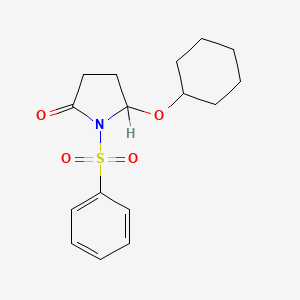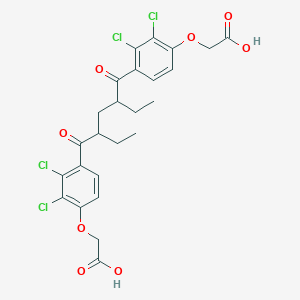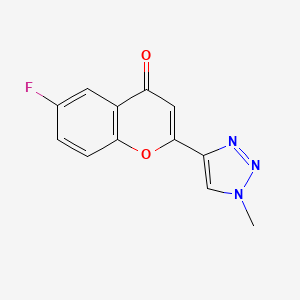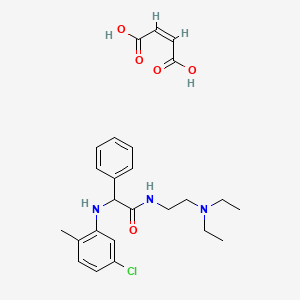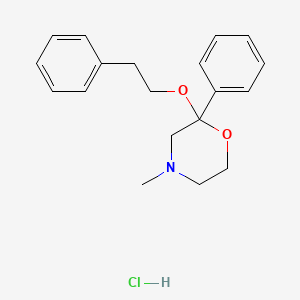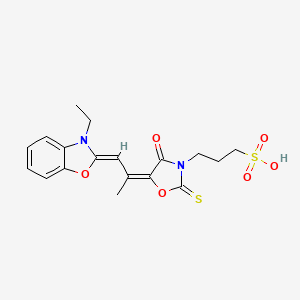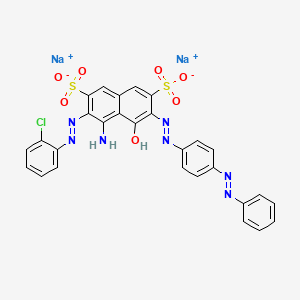
4-Amino-3-((2-chlorophenyl)azo)-5-hydroxy-6-((4-(phenylazo)phenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 302-328-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique chemical properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 302-328-2 involves specific chemical reactions under controlled conditions. The exact synthetic route and reaction conditions depend on the desired purity and yield of the compound. Typically, the synthesis involves multiple steps, including the preparation of intermediate compounds, purification processes, and final product isolation.
Industrial Production Methods: Industrial production of EINECS 302-328-2 is carried out in large-scale chemical plants. The process involves the use of advanced chemical reactors, precise temperature control, and continuous monitoring of reaction parameters. The production methods are designed to ensure high efficiency, safety, and minimal environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: EINECS 302-328-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Reagents like halogens, acids, and bases are frequently employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
EINECS 302-328-2 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It serves as a biochemical tool for studying cellular processes and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: EINECS 302-328-2 is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of EINECS 302-328-2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
EINECS 302-328-2 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
EINECS 203-770-8 (amyl nitrite): Known for its vasodilatory effects and use in medical applications.
EINECS 234-985-5 (bismuth tetroxide): Used in the production of pigments and as a catalyst in chemical reactions.
EINECS 239-934-0 (mercurous oxide): Employed in the manufacture of batteries and as an antiseptic.
The uniqueness of EINECS 302-328-2 lies in its specific chemical structure, reactivity, and applications, which distinguish it from other compounds in the same category.
Propiedades
Número CAS |
94107-91-2 |
|---|---|
Fórmula molecular |
C28H18ClN7Na2O7S2 |
Peso molecular |
710.1 g/mol |
Nombre IUPAC |
disodium;4-amino-3-[(2-chlorophenyl)diazenyl]-5-hydroxy-6-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H20ClN7O7S2.2Na/c29-20-8-4-5-9-21(20)34-35-26-22(44(38,39)40)14-16-15-23(45(41,42)43)27(28(37)24(16)25(26)30)36-33-19-12-10-18(11-13-19)32-31-17-6-2-1-3-7-17;;/h1-15,37H,30H2,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
Clave InChI |
YLWZPYIJTDYGQX-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=CC=C5Cl)N)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


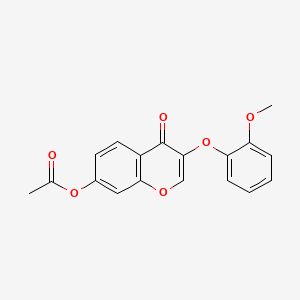
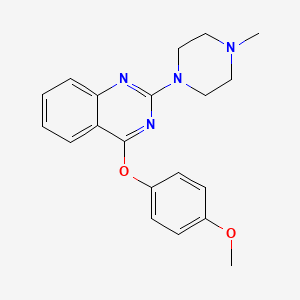

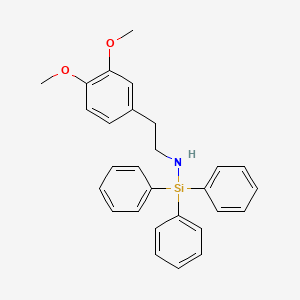
![Tetradecyl 5-butyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate](/img/structure/B12720820.png)
